molecular formula C22H18O7 B3410729 methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898447-51-3

methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B3410729
CAS No.: 898447-51-3
M. Wt: 394.4 g/mol
InChI Key: UKKXIYHOURZRNL-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound featuring a benzofuran-chromen hybrid scaffold. Its structure comprises a central 2-oxo-2H-chromen (coumarin) ring substituted at the 4-position with a 7-methoxy-1-benzofuran moiety and at the 6-position with a methyl propanoate ester group. The compound’s molecular formula is C₂₃H₂₀O₇, with a molecular weight of 408.41 g/mol . The benzofuran and coumarin moieties are known for their roles in medicinal chemistry, particularly in enzyme inhibition and photophysical applications. The propanoate ester group may influence solubility, metabolic stability, and intermolecular interactions, making this compound a subject of interest in drug design and materials science.

Properties

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-12(22(24)26-3)27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)21(13)29-19/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKXIYHOURZRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a chromenone derivative under specific conditions. For instance, the reaction might involve the use of catalysts such as zinc chloride (ZnCl₂) and reductive desulfurization techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogs with Modified Ester Groups

Several analogs share the benzofuran-coumarin core but differ in ester substituents:

Compound Name Molecular Formula Molecular Weight Ester Group Key Features Reference
Target Compound C₂₃H₂₀O₇ 408.41 Methyl propanoate Balances lipophilicity and metabolic stability; potential enzyme inhibition
Isopropyl {[...]oxy}acetate C₂₃H₂₀O₇ 408.41 Isopropyl acetate Increased steric bulk; unknown bioactivity
tert-Butyl {[...]oxy}acetate C₂₄H₂₂O₇ 422.43 tert-Butyl acetate Higher molecular weight; used as a chemical intermediate
Haloxyfop methyl ester (herbicide) C₁₆H₁₃ClF₃NO₄ 383.73 Methyl propanoate Herbicidal activity; structural similarity in ester group
(±)-2-[(2-Oxo-2H-chromen-6-yl)oxy]ethyl ketoprofen ester Not specified N/A Ethyl propanoate Antihyperalgesic; inhibits COX/CA enzymes

Key Observations:

  • Ester Chain Length: The target compound’s propanoate group (vs. acetate in isopropyl/tert-butyl analogs) may enhance flexibility and solubility.
  • Biological Activity: The ethyl propanoate analog in demonstrates antihyperalgesic effects, suggesting that the target compound’s methyl propanoate group could similarly influence enzyme inhibition (e.g., COX or carbonic anhydrase isoforms) .

Chromen-4-one Derivatives

describes 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one , which lacks the benzofuran moiety but shares a chromen core. Key differences include:

  • Substituents : A toluene ring and chlorine atom (partial occupancy) instead of benzofuran.
  • Crystal Packing : Stabilized by π-π stacking (interaction distance: 3.501 Å) and intramolecular C—H···O bonds, forming pseudo-rings .
  • Planarity : The chromen ring in is nearly planar (max deviation: 0.205 Å), whereas the benzofuran-coumarin hybrid in the target compound may exhibit reduced planarity due to steric clashes between substituents.

Hybrid NSAID-Coumarin Compounds

highlights NSAID-coumarin hybrids (e.g., ketoprofen-linked coumarins) with dual inhibitory activity against COX-1/COX-2 and carbonic anhydrases. These compounds:

  • Ester vs. Amide Linkages : Esters (like the target compound) are cleaved in plasma more readily than amides, affecting bioavailability .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The methyl propanoate group likely enhances aqueous solubility compared to bulkier tert-butyl or isopropyl esters, critical for drug delivery .

Intermolecular Interactions

  • Crystal Packing : Similar to , the target compound may exhibit π-π stacking between aromatic rings and C—H···O interactions, though its longer ester chain could disrupt dense packing .
  • Hydrogen Bonding: The absence of strong hydrogen bond donors in the target compound (vs. ’s chlorine substituent) may reduce crystal stability, necessitating co-formers for co-crystallization .

Biological Activity

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that integrates various pharmacologically active moieties. The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure

The compound features a benzofuran moiety, a chromenone structure, and an ester functional group, which are known for their diverse biological activities. Its molecular formula is C18H17O5C_{18}H_{17}O_{5}.

Anticancer Activity

Research has indicated that compounds containing benzofuran and chromenone structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-714.2Apoptosis Induction
Compound BHeLa19.1Cell Cycle Arrest
This compoundMCF-7TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it exhibits moderate activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. These studies suggest that the compound may bind effectively to active sites of enzymes critical for cell survival and proliferation.

Case Studies

  • In vitro Studies : A study conducted on a series of related compounds demonstrated that modifications to the benzofuran and chromenone components significantly influenced their biological activity. The results highlighted the importance of structural integrity for optimal interaction with biological targets.
  • In vivo Studies : Animal models treated with derivatives of this compound exhibited reduced tumor growth rates compared to controls, indicating potential efficacy in cancer therapy.

Q & A

Basic: How can the molecular structure of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate be reliably confirmed?

Answer:
The compound’s structure is validated using a combination of NMR spectroscopy (¹H and ¹³C) to map proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for spatial arrangement. For crystallographic analysis, programs like SHELXL (for refinement) and ORTEP (for visualization) are critical to resolving anisotropic displacement parameters and hydrogen-bonding networks . For example, the benzofuran and chromen moieties require precise measurement of dihedral angles to confirm stereoelectronic effects .

Basic: What synthetic routes are optimal for preparing this compound, and how can purity be maximized?

Answer:
Synthesis typically involves:

Coupling reactions : Reacting 7-hydroxy-4-(7-methoxybenzofuran-2-yl)coumarin with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in acetone at reflux) .

Protection/deprotection : Methoxy groups may require protection (e.g., using acetyl chloride) to prevent unwanted side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Advanced: How do substituent variations (e.g., methoxy vs. halogen) on the benzofuran or chromen rings influence bioactivity?

Answer:
Comparative studies of analogs reveal:

SubstituentPositionEffect on Activity
Methoxy (OCH₃)Benzofuran-7Enhances solubility but reduces cytotoxicity
Bromo (Br)Benzofuran-5Increases anticancer activity via DNA intercalation but lowers metabolic stability
Chloro (Cl)Chromen-6Improves enzyme inhibition (e.g., COX-2) by ~30% via hydrophobic interactions
Structure-activity relationships (SAR) are modeled using docking studies (AutoDock Vina) and QSAR to predict binding affinities .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Answer:
Discrepancies often arise from:

  • Assay conditions : Varying pH or solvent (DMSO concentration) alters compound stability. Standardize protocols using OECD guidelines .
  • Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) and validate via Western blotting to confirm target protein expression .
  • Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) and apply Grubbs’ test to exclude outliers .

Advanced: What computational methods are recommended for predicting hydrogen-bonding patterns in crystallographic studies?

Answer:
Graph set analysis (as per Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings) using software like Mercury . For dynamic interactions, DFT calculations (Gaussian 16, B3LYP/6-31G*) predict bond lengths and angles within 2% error of experimental data .

Basic: What are the key stability challenges during storage, and how are they mitigated?

Answer:
The compound is sensitive to:

  • Hydrolysis : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent ester group degradation .
  • Light-induced oxidation : Use stabilizers like BHT (0.01% w/w) and confirm stability via HPLC-UV (λ = 254 nm) monthly .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Answer:
Common byproducts include:

  • Di-ester derivatives : Formed via over-alkylation. Control by limiting reaction time to 6–8 hrs and using stoichiometric base .
  • Decarboxylation products : Mitigate by avoiding temperatures >80°C during reflux .
    Characterize impurities via LC-MS/MS and optimize using DoE (Design of Experiments) to assess factors like temperature and catalyst loading .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd) and stoichiometry .
  • Mutagenesis : Engineer enzyme active sites (e.g., Tyr→Phe mutations) to confirm residue-specific interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

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